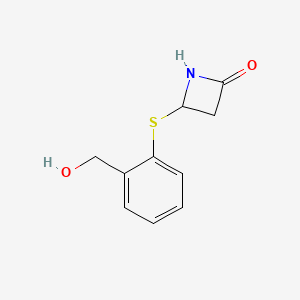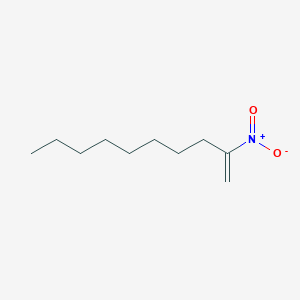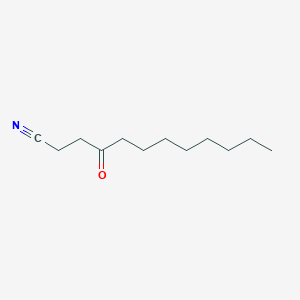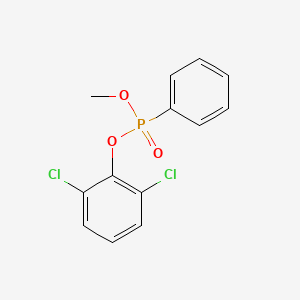
2-Azetidinone, 4-((2-(hydroxymethyl)phenyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azetidinone, 4-((2-(hydroxymethyl)phenyl)thio)- is a compound belonging to the class of β-lactams, which are well-known for their significance in medicinal chemistry, particularly in the synthesis of antibiotics. The structure of this compound includes a four-membered azetidinone ring with a phenylthio group substituted at the fourth position and a hydroxymethyl group attached to the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 4-((2-(hydroxymethyl)phenyl)thio)- typically involves the cyclization of appropriate precursors. One common method is the Staudinger ketene-imine cycloaddition, where a ketene reacts with an imine to form the azetidinone ring . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-Azetidinone, 4-((2-(hydroxymethyl)phenyl)thio)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The azetidinone ring can be reduced to form different derivatives.
Substitution: The phenylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced azetidinone derivatives.
Substitution: Formation of substituted phenylthio derivatives.
Aplicaciones Científicas De Investigación
2-Azetidinone, 4-((2-(hydroxymethyl)phenyl)thio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new antibiotics and other therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Azetidinone, 4-((2-(hydroxymethyl)phenyl)thio)- involves its interaction with specific molecular targets. For instance, in its role as an antibiotic, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to cell lysis . The compound’s structure allows it to fit into the active sites of these enzymes, disrupting their normal function.
Comparación Con Compuestos Similares
Similar Compounds
2-Azetidinone, 4-phenyl-: Similar structure but lacks the hydroxymethyl group.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
2-Azetidinone, 4-((2-(hydroxymethyl)phenyl)thio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry.
Propiedades
| 76945-18-1 | |
Fórmula molecular |
C10H11NO2S |
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
4-[2-(hydroxymethyl)phenyl]sulfanylazetidin-2-one |
InChI |
InChI=1S/C10H11NO2S/c12-6-7-3-1-2-4-8(7)14-10-5-9(13)11-10/h1-4,10,12H,5-6H2,(H,11,13) |
Clave InChI |
HFXDIDZYJHSRMV-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC1=O)SC2=CC=CC=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












